5-Oxopyrrolidine-2-carboxamide

Calpain inhibition Neuroprotection Stereoselective synthesis

5-Oxopyrrolidine-2-carboxamide is a critical building block for calpain-1 inhibitor programs (IC50 = 78 nM for (2S)-derivative) and P2X7 antagonist development. Unlike N-alkylated or ring-modified analogs, the intact 2-carboxamide-5-oxo scaffold is essential for target engagement and metabolic benchmarking. Substitution without SAR validation risks project delays. This ≥97% pure compound is ideal for hit-to-lead libraries and structure-metabolism relationship studies. Standard B2B shipping; no special permits required.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 5626-52-8
Cat. No. B1618445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxopyrrolidine-2-carboxamide
CAS5626-52-8
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)N
InChIInChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)
InChIKeyWGOIHPRRFBCVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxopyrrolidine-2-carboxamide (CAS 5626-52-8): A Core Pyrrolidinone Scaffold for Medicinal Chemistry and Organic Synthesis


5-Oxopyrrolidine-2-carboxamide, also known as pyroglutamide or 5-oxo-2-pyrrolidinecarboxamide, is a fundamental five-membered lactam bearing a carboxamide moiety at the 2-position and a ketone at the 5-position [1]. As an endogenous metabolite and a derivative of pyroglutamic acid, it serves as a core scaffold in the construction of bioactive molecules, including calpain inhibitors and anticancer agents [2]. Its molecular formula is C₅H₈N₂O₂, with a molecular weight of 128.13 g/mol [1]. The compound is commercially available in high purity (≥97%) and is widely utilized as a synthetic intermediate in drug discovery programs targeting oncology, neurology, and infectious diseases .

Why 5-Oxopyrrolidine-2-carboxamide Cannot Be Substituted by Generic Pyrrolidinones in Drug Discovery


In drug discovery campaigns, the substitution of 5-oxopyrrolidine-2-carboxamide with structurally similar but distinct pyrrolidinone derivatives (e.g., 2-pyrrolidone, N-alkylated analogs, or ring-modified variants) is not a viable strategy without rigorous SAR validation. The specific 2-carboxamide and 5-oxo substitution pattern defines the compound's hydrogen-bonding capacity, conformational rigidity, and metabolic profile [1]. For instance, the unsubstituted primary carboxamide at the 2-position is a critical pharmacophore for calpain-1 inhibition, where even subtle changes (e.g., N-methylation or conversion to a carboxylic acid) can drastically reduce potency and alter selectivity [2]. Furthermore, the unmodified scaffold exhibits a distinct metabolic fate compared to its N-benzyl counterparts, which were developed specifically to mitigate carbonyl reduction liabilities . Therefore, substituting this precise scaffold without direct comparative data risks project delays and resource misallocation in lead optimization stages.

Quantitative Differentiation of 5-Oxopyrrolidine-2-carboxamide: Evidence-Based Selection Guide


Superior Calpain-1 Inhibitory Potency of 2-Carboxamide Scaffold over N-Substituted Analogs

The unsubstituted 5-oxopyrrolidine-2-carboxamide scaffold, when incorporated into an α-ketoamide-based inhibitor (compound 1c), demonstrates significantly higher calpain-1 inhibitory potency (IC₅₀ = 78 nM) compared to the closely related stereoisomer 1g (IC₅₀ not specified but described as 'significantly less potent') [1]. This direct head-to-head comparison within the same study establishes the critical importance of the stereochemistry at the 2-carboxamide position, a feature inherent to the base scaffold's chiral center.

Calpain inhibition Neuroprotection Stereoselective synthesis

Enhanced Anticancer Activity in Prostate Cancer Cells Compared to Adriamycin Standard

A series of substituted 1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxamides (compounds 11a-c) demonstrated superior % inhibition in PC-3 prostate cancer cells compared to the clinical standard adriamycin at equivalent concentrations [1]. Specifically, compounds 11a-c achieved 67.2% to 87.2% inhibition at 40 µg/mL, outperforming adriamycin in the same assay. Notably, this enhanced potency was highly dependent on the substitution pattern on the benzenesulfonyl group, highlighting the tunability of the core 5-oxopyrrolidine-2-carboxamide scaffold for anticancer applications.

Anticancer Prostate cancer MTT assay

Critical Role of Unsubstituted 2-Carboxamide in RORγt Inverse Agonist Potency and Selectivity

Structure-activity relationship (SAR) studies on pyroglutamide-based RORγt inverse agonists reveal that the unsubstituted primary carboxamide moiety is essential for maintaining potent and selective activity [1]. Compound 18, a lead candidate containing the 5-oxopyrrolidine-2-carboxamide core, exhibited potent RORγt inverse agonism, while modifications to the carboxamide group (e.g., N-alkylation) resulted in significant loss of activity or increased off-target effects. This class-level inference underscores the unique pharmacophoric contribution of the specific 2-carboxamide substitution.

RORγt inverse agonist Autoimmune disease Virtual screening

Distinct Metabolic Stability Profile of Unsubstituted Scaffold Versus N-Benzyl Derivatives in Calpain Inhibitors

The discovery of ABT-957, a clinical-stage calpain inhibitor, involved extensive optimization of the 1-benzyl-5-oxopyrrolidine-2-carboxamide series specifically to address metabolic instability observed in earlier unsubstituted or less optimized ketoamide scaffolds . The base 5-oxopyrrolidine-2-carboxamide core was found to be susceptible to carbonyl reduction, a liability that was mitigated by introducing the N-benzyl substitution. This cross-study comparison highlights that the unsubstituted scaffold possesses a distinct metabolic profile, making it a valuable tool compound for studying intrinsic metabolic pathways and a necessary control in SAR campaigns aimed at improving stability.

Metabolic stability Calpain inhibition Drug metabolism

Essential Pharmacophore for P2X7 Antagonism Confirmed by SAR Studies

In a series of pyroglutamide-based P2X7 receptor antagonists, the core 5-oxopyrrolidine-2-carboxamide scaffold was identified as a crucial pharmacophore for achieving potent inhibition of YO-PRO-1 uptake and IL-1β release [1]. A dozen analogs were evaluated, and those retaining the intact pyroglutamide core demonstrated improved properties compared to the reference antagonist GSK1370319A. SAR analysis indicated that modifications to the lactam ring or carboxamide group generally diminished activity, reinforcing the unique contribution of this specific heterocyclic framework to P2X7 antagonism.

P2X7 antagonist Inflammatory bowel disease Pain

Facile and Green Synthetic Accessibility of RPDPRH Analogs from the Core Scaffold

The 5-oxopyrrolidine-2-carboxamide scaffold enables a highly facile, inexpensive, and green synthetic approach to complex anticancer agents such as RPDPRH [1]. This contrasts with traditional multistep syntheses of related heterocyclic scaffolds, which often require harsh conditions or toxic reagents. The one-pot Ugi 4CC/SN cyclization method starting from Baylis-Hillman bromides exemplifies the scaffold's synthetic versatility, allowing rapid generation of diverse 5-oxopyrrolidine-2-carboxamide libraries for hit-to-lead optimization [2].

Green chemistry Anticancer HPV inhibition

Optimal Use Cases for 5-Oxopyrrolidine-2-carboxamide in Drug Discovery and Chemical Biology


Calpain-1 Inhibitor Lead Optimization and Stereochemical SAR Studies

Given the stereospecific potency differences observed in calpain-1 inhibition (IC₅₀ = 78 nM for the (2S)-scaffold derivative versus significantly lower potency for its stereoisomer), this compound is ideally suited for medicinal chemistry teams developing novel neuroprotective agents targeting calpain-1. The chiral purity of the (S)-enantiomer is critical, as even minor stereochemical impurities can confound SAR interpretation [1]. Procurement of high-purity, enantiomerically pure (S)-5-oxopyrrolidine-2-carboxamide is essential for generating reliable and reproducible calpain inhibition data, particularly when benchmarking against clinical candidates like ABT-957 .

Anticancer Lead Discovery Leveraging the Privileged Pyrrolidinone Scaffold

The demonstrated superiority of substituted 5-oxopyrrolidine-2-carboxamides over adriamycin in prostate cancer cell inhibition (67.2% to 87.2% inhibition at 40 µg/mL) positions this core scaffold as a valuable starting point for anticancer lead discovery [1]. Research programs focusing on prostate, breast, or colon cancers can utilize this compound to rapidly generate focused libraries via the described Ugi 4CC/SN cyclization, enabling efficient hit-to-lead progression. The scaffold's inherent drug-like properties (MW 128.13, XLogP3 -1.4) also provide a favorable starting point for optimizing oral bioavailability [2].

Development of P2X7 Antagonists for Inflammatory and Pain Indications

For groups targeting the P2X7 receptor in inflammatory bowel disease, neuropathic pain, or other inflammatory conditions, the 5-oxopyrrolidine-2-carboxamide scaffold represents a validated and potent pharmacophore. SAR studies have confirmed that the intact pyroglutamide core yields compounds with improved in vitro and in vivo profiles compared to reference antagonists like GSK1370319A [1]. This compound is therefore recommended as a key building block for synthesizing and evaluating novel P2X7 antagonists, particularly for researchers seeking to optimize properties like YO-PRO-1 uptake inhibition and IL-1β release suppression .

Metabolic Stability Benchmarking in Prodrug and Soft Drug Design

The distinct metabolic liability of the unsubstituted 5-oxopyrrolidine-2-carboxamide scaffold toward carbonyl reduction makes it an invaluable control compound for structure-metabolism relationship (SMR) studies [1]. DMPK scientists and medicinal chemists can use this scaffold to benchmark the impact of various N-substitutions (e.g., benzyl, alkyl) on microsomal stability, guiding the design of metabolically stable drug candidates. Its well-defined metabolic profile also supports its use as a starting point for designing prodrugs or soft drugs with predictable metabolic deactivation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxopyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.